6-Hydroxyluteolin
6-Hydroxyluteolin
6-Hydroxyluteolin, also known as 6-oh-luteolin, belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, 6-hydroxyluteolin is considered to be a flavonoid lipid molecule. 6-Hydroxyluteolin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6-hydroxyluteolin is primarily located in the cytoplasm. 6-Hydroxyluteolin participates in a number of enzymatic reactions. In particular, 6-hydroxyluteolin can be biosynthesized from luteolin. 6-Hydroxyluteolin can also be converted into eupatorin. Outside of the human body, 6-hydroxyluteolin can be found in common thyme, green vegetables, lemon verbena, and mexican oregano. This makes 6-hydroxyluteolin a potential biomarker for the consumption of these food products.
6-hydroxyluteolin is a pentahydroxyflavone that is luteolin with an additional hydroxy group at position 6. It derives from a luteolin.
6-hydroxyluteolin is a pentahydroxyflavone that is luteolin with an additional hydroxy group at position 6. It derives from a luteolin.
Brand Name:
Vulcanchem
CAS No.:
18003-33-3
VCID:
VC20978402
InChI:
InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)11-4-9(18)13-12(22-11)5-10(19)14(20)15(13)21/h1-5,16-17,19-21H
SMILES:
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O
Molecular Formula:
C15H10O7
Molecular Weight:
302.23 g/mol
6-Hydroxyluteolin
CAS No.: 18003-33-3
Cat. No.: VC20978402
Molecular Formula: C15H10O7
Molecular Weight: 302.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 6-Hydroxyluteolin, also known as 6-oh-luteolin, belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, 6-hydroxyluteolin is considered to be a flavonoid lipid molecule. 6-Hydroxyluteolin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6-hydroxyluteolin is primarily located in the cytoplasm. 6-Hydroxyluteolin participates in a number of enzymatic reactions. In particular, 6-hydroxyluteolin can be biosynthesized from luteolin. 6-Hydroxyluteolin can also be converted into eupatorin. Outside of the human body, 6-hydroxyluteolin can be found in common thyme, green vegetables, lemon verbena, and mexican oregano. This makes 6-hydroxyluteolin a potential biomarker for the consumption of these food products. 6-hydroxyluteolin is a pentahydroxyflavone that is luteolin with an additional hydroxy group at position 6. It derives from a luteolin. |
|---|---|
| CAS No. | 18003-33-3 |
| Molecular Formula | C15H10O7 |
| Molecular Weight | 302.23 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one |
| Standard InChI | InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)11-4-9(18)13-12(22-11)5-10(19)14(20)15(13)21/h1-5,16-17,19-21H |
| Standard InChI Key | VYAKIUWQLHRZGK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O |
| Melting Point | 284°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator